4,4-Dimethylpyrrolidine-2,3-dione
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Overview
Description
4,4-Dimethylpyrrolidine-2,3-dione is a chemical compound with the CAS Number: 1248826-72-3 . It has a molecular weight of 127.14 and is known to exist in a powder form .
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione derivatives often involves ring construction from different cyclic or acyclic precursors . For instance, the synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .Molecular Structure Analysis
The molecular structure of 4,4-Dimethylpyrrolidine-2,3-dione is represented by the InChI Code: 1S/C6H9NO2/c1-6(2)3-7-5(9)4(6)8/h3H2,1-2H3,(H,7,9) . This compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of the benzhydryl group in position 3 of the pyrrolidine-2,5-dione ring and a 4-chloro- or 2,3-dichlorophenylpiperazine fragment increased the activity in the scPTZ test .Physical And Chemical Properties Analysis
4,4-Dimethylpyrrolidine-2,3-dione has a melting point of 198-200°C .Scientific Research Applications
Antibacterial Activity
4,4-Dimethylpyrrolidine-2,3-dione: derivatives have been identified as novel inhibitors of penicillin-binding protein 3 (PBP3), which can be targeted to combat multidrug-resistant bacterial strains. Further optimization of these compounds could enhance their antibacterial efficacy against pathogens like Pseudomonas aeruginosa .
Cancer Research
In the realm of cancer research, certain pyrrolidine derivatives have shown potential in exhibiting activity comparable to doxorubicin, a chemotherapy medication. Although not directly linked to 4,4-Dimethylpyrrolidine-2,3-dione , this highlights the scaffold’s relevance in designing compounds for cancer treatment .
Drug Design and Synthesis
The pyrrolidine scaffold is versatile in drug discovery due to its presence in various biologically active compounds. The design and synthesis of new molecules using related structures like isoindoline-1,3-dione have garnered significant attention, indicating a broad range of applications for similar compounds .
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
4,4-dimethylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2)3-7-5(9)4(6)8/h3H2,1-2H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCPRKSTLNACAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717674 |
Source
|
Record name | 4,4-Dimethylpyrrolidine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1248826-72-3 |
Source
|
Record name | 4,4-Dimethylpyrrolidine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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